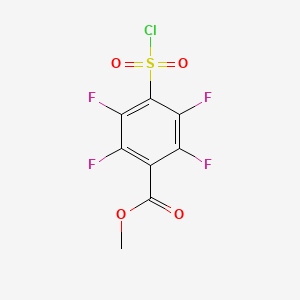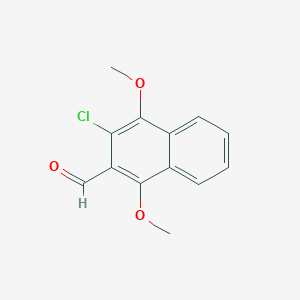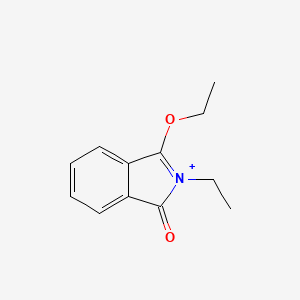
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium is a heterocyclic compound with a unique structure that includes an isoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium typically involves the reaction of ethyl 2-bromoacetate with phthalimide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of this compound oxide.
Reduction: Formation of 3-ethoxy-2-ethyl-1-hydroxy-1H-isoindol-2-ium.
Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-2-ethyl-1-oxo-1H-imidazol-3-ium: Similar structure but with an imidazole core.
3-Ethoxy-2-ethyl-1-oxo-1H-pyrrole-2-ium: Similar structure but with a pyrrole core.
Uniqueness
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium is unique due to its isoindole core, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
142868-06-2 |
|---|---|
Formule moléculaire |
C12H14NO2+ |
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
3-ethoxy-2-ethylisoindol-2-ium-1-one |
InChI |
InChI=1S/C12H14NO2/c1-3-13-11(14)9-7-5-6-8-10(9)12(13)15-4-2/h5-8H,3-4H2,1-2H3/q+1 |
Clé InChI |
YMDZYRNBGBDXMC-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C(C2=CC=CC=C2C1=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




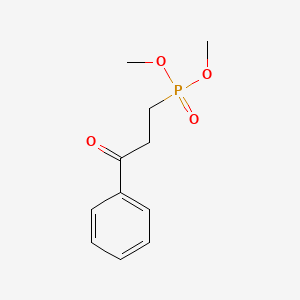

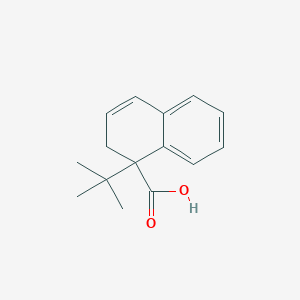

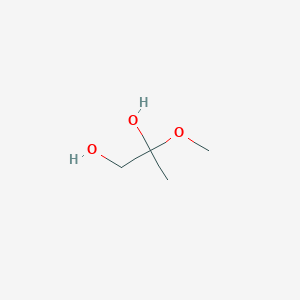
![2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide](/img/structure/B15162823.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)

![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
